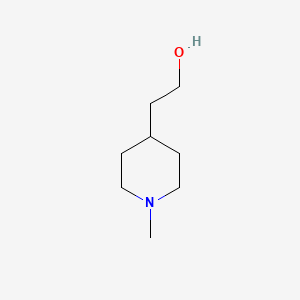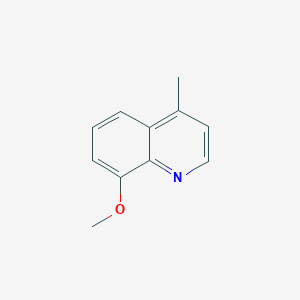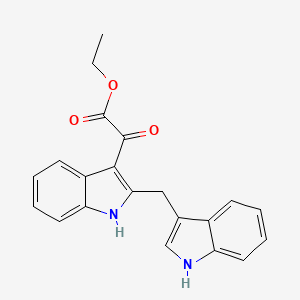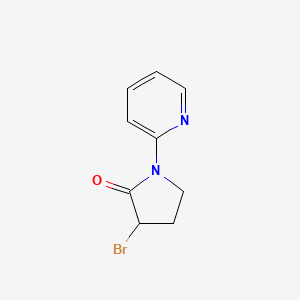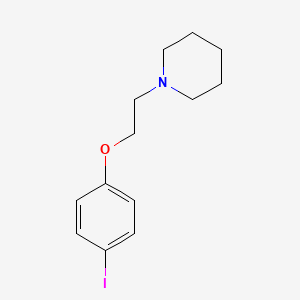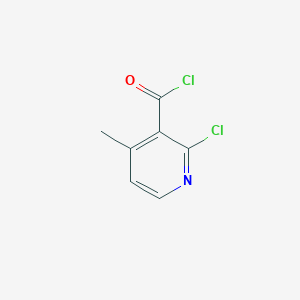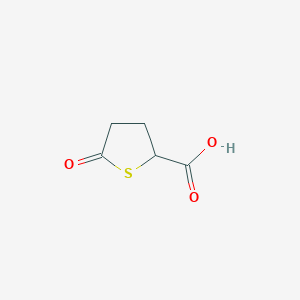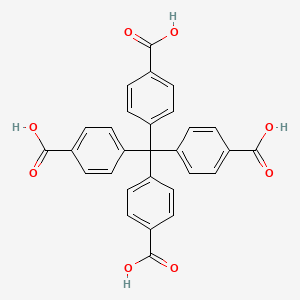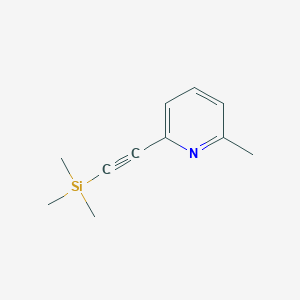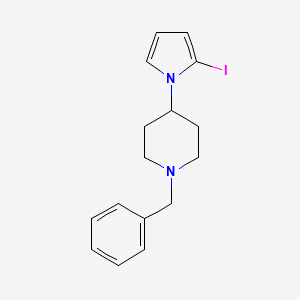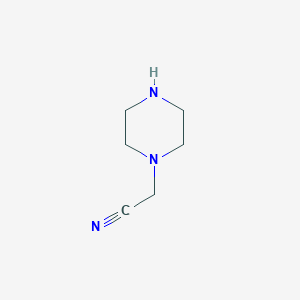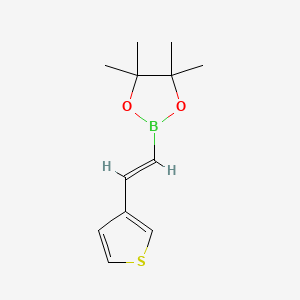
Ester pinacolique de l'acide E-2-(thiophène-3-yl)vinylboronique
Vue d'ensemble
Description
(E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-3-yl)vinyl)-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C12H17BO2S and its molecular weight is 236.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-3-yl)vinyl)-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-3-yl)vinyl)-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Ester pinacolique de l'acide E-2-(thiophène-3-yl)vinylboronique: , également connu sous le nom d'ester pinacolique de l'acide trans-2-(thiophène-3-yl)vinylboronique ou de (E)-4,4,5,5-tétraméthyl-2-(2-(thiophène-3-yl)vinyl)-1,3,2-dioxaborolane, est un composé présentant des applications potentielles dans divers domaines de la recherche scientifique. Voici six applications uniques classées par domaine :
Thérapie par capture neutronique
Les acides boroniques et leurs esters, y compris ce composé, sont envisagés comme des transporteurs de bore adaptés à la thérapie par capture neutronique , une méthode de traitement ciblé du cancer.
Recherche en protéomique
Ce composé est disponible à l'achat en tant que produit de recherche en protéomique , ce qui indique son utilisation dans l'étude des protéines et de leurs fonctions.
Systèmes d'administration de médicaments
En raison de la susceptibilité à l'hydrolyse des esters pinacoliques de l'acide phénylboronique , ce composé pourrait être étudié pour la conception de nouveaux dispositifs d'administration de médicaments qui libèrent des agents thérapeutiques en réponse à des stimuli biologiques spécifiques.
Mécanisme D'action
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids and their esters are known to undergo reversible covalent interactions with proteins, nucleic acids, and carbohydrates, which can modulate the activity of these biomolecules .
Biochemical Pathways
Boronic acids and their derivatives have been implicated in a variety of biochemical processes, including signal transduction, enzyme catalysis, and cell adhesion .
Pharmacokinetics
It’s known that the stability and reactivity of boronic acids and their esters can be influenced by factors such as ph and the presence of diols .
Result of Action
Boronic acids and their derivatives are known to modulate the activity of various biomolecules, which can lead to changes in cellular function .
Action Environment
The action of E-2-(Thiophen-3-yl)vinylboronic acid pinacol ester can be influenced by environmental factors such as pH and the presence of diols . These factors can affect the stability and reactivity of the compound, potentially influencing its efficacy and stability.
Analyse Biochimique
Biochemical Properties
(E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-3-yl)vinyl)-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the formation of carbon-boron bonds. This compound interacts with various enzymes and proteins, including those involved in hydroboration reactions. For instance, it can act as a substrate for enzymes that catalyze the hydroboration of alkenes and alkynes, leading to the formation of boronic esters. The interaction with these enzymes is typically characterized by the formation of a transient complex, where the boronic ester group of the compound coordinates with the active site of the enzyme, facilitating the transfer of the boron moiety to the target molecule .
Cellular Effects
The effects of (E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-3-yl)vinyl)-1,3,2-dioxaborolane on various cell types and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the thiophene ring in the compound can interact with cellular receptors and enzymes, modulating their activity and leading to changes in downstream signaling pathways. Additionally, the boronic ester group can form reversible covalent bonds with biomolecules, affecting their function and stability. These interactions can result in alterations in gene expression and metabolic flux, ultimately impacting cell function and viability .
Molecular Mechanism
The molecular mechanism of action of (E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-3-yl)vinyl)-1,3,2-dioxaborolane involves several key steps. Initially, the compound binds to its target biomolecule, such as an enzyme or receptor, through its boronic ester group. This binding can either inhibit or activate the target biomolecule, depending on the nature of the interaction. For instance, the compound can inhibit enzymes by forming a stable complex with the active site, preventing substrate access. Alternatively, it can activate receptors by inducing conformational changes that enhance their signaling activity. These molecular interactions can lead to changes in gene expression, enzyme activity, and cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-3-yl)vinyl)-1,3,2-dioxaborolane can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and oxidation over extended periods. These degradation processes can lead to the formation of by-products that may have different biological activities. Long-term exposure to the compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation, apoptosis, and differentiation .
Dosage Effects in Animal Models
The effects of (E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-3-yl)vinyl)-1,3,2-dioxaborolane vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxicity and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, the compound can exhibit toxic effects, including oxidative stress, inflammation, and tissue damage. These dose-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
(E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-3-yl)vinyl)-1,3,2-dioxaborolane is involved in several metabolic pathways, primarily those related to its boronic ester group. The compound can be metabolized by enzymes that catalyze the hydrolysis of boronic esters, leading to the formation of boronic acids and other metabolites. These metabolic processes can affect the compound’s bioavailability and activity, influencing its overall efficacy and safety. Additionally, the thiophene ring can undergo oxidation and conjugation reactions, further contributing to the compound’s metabolic profile .
Transport and Distribution
The transport and distribution of (E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-3-yl)vinyl)-1,3,2-dioxaborolane within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, the compound can bind to intracellular proteins and organelles, influencing its localization and accumulation. These interactions can affect the compound’s biological activity and its ability to reach its target sites .
Subcellular Localization
The subcellular localization of (E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-3-yl)vinyl)-1,3,2-dioxaborolane is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on its binding affinity and the presence of targeting signals. Post-translational modifications, such as phosphorylation or ubiquitination, can also affect the compound’s localization and activity. These factors play a crucial role in determining the compound’s overall biological effects and its potential therapeutic applications .
Propriétés
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-2-thiophen-3-ylethenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO2S/c1-11(2)12(3,4)15-13(14-11)7-5-10-6-8-16-9-10/h5-9H,1-4H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMMTIXICVRKJI-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584895 | |
| Record name | 4,4,5,5-Tetramethyl-2-[(E)-2-(thiophen-3-yl)ethenyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
736987-75-0 | |
| Record name | 4,4,5,5-Tetramethyl-2-[(E)-2-(thiophen-3-yl)ethenyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


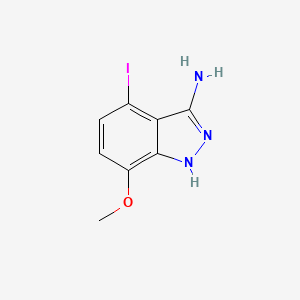
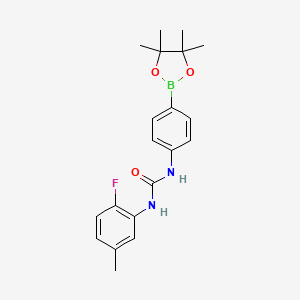
![Methyl 2-[4-(2-aminoethoxy)phenyl]acetate](/img/structure/B1316030.png)
